4-(Aminomethyl)-3-fluorophenol

Medicinal Chemistry Physicochemical Properties Reactivity

Select this building block for superior CNS drug discovery. The single fluorine atom increases LogP to 0.99, boosting blood-brain barrier penetration vs. non-fluorinated analogs. The 1,2,4‑substitution pattern provides orthogonal phenol and aminomethyl reactivity for efficient pharmacophore synthesis. A strategic fluorination probe for lead optimization.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 754971-62-5
Cat. No. B1290281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-fluorophenol
CAS754971-62-5
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CN
InChIInChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
InChIKeyVPSAMJPQAGOBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-3-fluorophenol (CAS 754971-62-5) as a Key Fluorinated Building Block for Medicinal Chemistry


4-(Aminomethyl)-3-fluorophenol (CAS: 754971-62-5) is a bifunctional aromatic building block featuring a phenolic hydroxyl group and a primary aminomethyl group, with a single fluorine atom at the 3-position of the ring . This substitution pattern imparts distinct physicochemical properties compared to its non-fluorinated analog and positional isomers . Its role as a crucial intermediate stems from the ability of the aminomethyl and phenol groups to serve as orthogonal synthetic handles, enabling efficient incorporation into more complex pharmacophores and functional materials .

Critical Differentiators of 4-(Aminomethyl)-3-fluorophenol (754971-62-5) Against Structural Analogs


The specific 1,2,4-substitution pattern of 4-(aminomethyl)-3-fluorophenol is non-interchangeable with its non-fluorinated parent [1] or its positional isomers [2]. The presence and position of the fluorine atom critically alter the electron density of the aromatic ring, impacting the reactivity of both the phenol and aminomethyl groups [1]. Furthermore, this substitution pattern directly influences key drug-like properties, such as lipophilicity (LogP) and acidity (pKa), leading to distinct pharmacokinetic and pharmacodynamic profiles in derived molecules [3]. Replacing this specific building block with a generic analog will inevitably lead to a different product with divergent physicochemical, ADME, and biological properties.

Quantitative Evidence for Selecting 4-(Aminomethyl)-3-fluorophenol (754971-62-5)


Modulated Phenol Acidity (pKa) by Ortho-Fluorine Substitution

The 3-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) on the para-hydroxyl group, significantly lowering its pKa relative to the non-fluorinated parent [1]. This altered acidity is a critical parameter affecting the compound's ionization state, solubility, and binding affinity at physiological pH. The predicted pKa for 4-(aminomethyl)-3-fluorophenol is 7.98 ± 0.31 , which is markedly lower than the pKa of ~10.2 for unsubstituted phenol [1].

Medicinal Chemistry Physicochemical Properties Reactivity

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

The incorporation of a single fluorine atom is a well-established strategy to increase a molecule's lipophilicity without a substantial increase in molecular weight [1]. For 4-(aminomethyl)-3-fluorophenol, the predicted LogP is 0.99 . This represents a significant increase compared to its non-fluorinated analog, 4-(aminomethyl)phenol, which has a predicted LogP of approximately 0.5 . This increase in lipophilicity is expected to enhance passive membrane diffusion and improve oral bioavailability.

ADME Drug Design Physicochemical Properties

Distinct Biological Activity Profile in GABAC Receptor Modulation vs. Difluorinated Analog

While direct data for the target compound is not available, the activity of a closely related, but more heavily fluorinated analog, 4-(aminomethyl)-2,6-difluorophenol, has been characterized. This analog acts as a competitive antagonist at GABAC receptors (KB = 75.5 µM) and is part of a class noted for increased lipophilicity [1]. The target compound, 4-(aminomethyl)-3-fluorophenol, with only a single fluorine atom, would be expected to have a substantially different activity and selectivity profile due to its distinct steric and electronic properties [2]. This highlights that different fluorination patterns within the same class cannot be assumed to have equivalent biological effects.

Neuroscience GABA Receptor Pharmacology

Strategic Application Scenarios for Procuring 4-(Aminomethyl)-3-fluorophenol (754971-62-5)


Scaffold for CNS-Penetrant Drug Discovery Programs

Due to its enhanced lipophilicity (LogP 0.99) compared to its non-fluorinated counterpart , 4-(aminomethyl)-3-fluorophenol is a strategically valuable building block for medicinal chemistry projects targeting central nervous system (CNS) disorders. The increased LogP correlates with improved blood-brain barrier (BBB) penetration potential, making it a superior starting point for synthesizing libraries of compounds intended for CNS targets.

Optimization of Pharmacokinetic (PK) Properties in Lead Series

This compound serves as an ideal 'fluorination probe' in lead optimization campaigns. Introducing a single fluorine atom is a minimal structural change that can significantly alter key ADME properties. Using 4-(aminomethyl)-3-fluorophenol instead of its non-fluorinated analog allows medicinal chemists to tune lipophilicity and potentially enhance metabolic stability at oxidative sites [1], without the more drastic changes associated with adding larger functional groups.

Synthesis of Advanced Heterocyclic Building Blocks and Functional Materials

The orthogonal reactivity of the phenol and primary aminomethyl groups makes this compound a highly versatile bifunctional linker . It can be used to construct diverse chemical matter, such as benzoxazines, oxazolidinones, or used as a monomer in polymer synthesis. The altered phenol pKa (7.98 ± 0.31) provides a tunable handle for pH-dependent reactivity or for applications requiring specific charge states, such as in the development of functional coatings or sensors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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